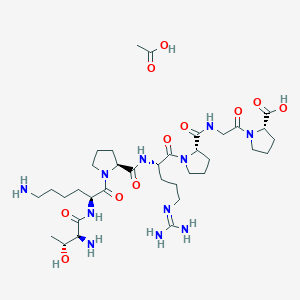

ß-Amyloid-IN-7L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ß-Amyloid-IN-7L is a potent ß-amyloid aggregation inhibitor; antioxidant

Scientific Research Applications

Physiological Roles in Brain Health

ß-Amyloid (Aß) is recognized primarily for its role in the development of Alzheimer's disease (AD), but it also serves several important physiological functions. Research indicates that Aß plays a role in protecting the body from infections, repairing leaks in the blood-brain barrier, promoting recovery from injury, and regulating synaptic function. These roles are supported by studies showing increased Aß production in response to physiological challenges, suggesting its contribution to biological fitness (Brothers, Gosztyla, & Robinson, 2018).

Amyloid Fibrils in Disease and Nanotechnology

The cross-β architecture of amyloid fibrils underlies both pathological and functional amyloids. These structures have been linked to diseases like Alzheimer's but are also harnessed for beneficial applications, such as in water purification and 3D printing. The study of amyloids offers insights into protein folding dynamics and disease pathogenesis, as well as opportunities in engineering and nanotechnology (Ke et al., 2020).

Amyloid Hypothesis for Alzheimer’s Disease

The amyloid hypothesis, central to Alzheimer’s research, suggests that the deposition of amyloid-β peptide is a key event in AD pathology. This hypothesis has been the basis for therapeutic strategies aiming to reduce amyloid-β production or aggregation. However, recent clinical trials have produced inconclusive results, prompting a need to understand the normal function of amyloid-β precursor protein (APP) and its relation to cell death in AD (Hardy, 2009).

Amyloid Aggregation and Fluorescent Probes

Fluorescent molecular probes have significantly aided our understanding of amyloids. These probes, like thioflavin-T, illuminate the kinetics of amyloid aggregation, the effectiveness of inhibitors, and have been instrumental in studying amyloid structures in vitro and in vivo (Aliyan, Cook, & Martí, 2019).

Amyloid Cascade Hypothesis for Therapeutics

The amyloid cascade hypothesis has led to the development of various Alzheimer's therapeutics. Many drugs targeting amyloid-β production or aggregation are in different stages of development. The review of this hypothesis and its implications for drug discovery in AD is essential for future therapeutic advancements (Karran, Mercken, & Strooper, 2011).

properties

Product Name |

ß-Amyloid-IN-7L |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.344 |

IUPAC Name |

(E)-5-(4-(Isopropylamino)styryl)benzene-1,3-diol |

InChI |

InChI=1S/C17H19NO2/c1-12(2)18-15-7-5-13(6-8-15)3-4-14-9-16(19)11-17(20)10-14/h3-12,18-20H,1-2H3/b4-3+ |

InChI Key |

GYRQFBVHMKRDFP-ONEGZZNKSA-N |

SMILES |

OC1=CC(/C=C/C2=CC=C(NC(C)C)C=C2)=CC(O)=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ß-Amyloid-IN-7L; ß Amyloid IN 7L; ßAmyloidIN7L |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)